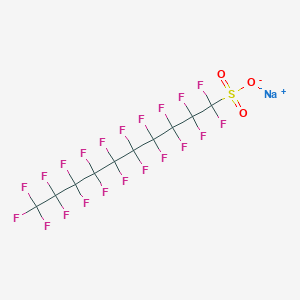

Sodium perfluorodecanesulfonate

Description

Properties

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF21O3S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYIJZHWHDXAMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892443 | |

| Record name | Sodium perfluorodecanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-15-7 | |

| Record name | Sodium perfluorodecanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Per and Polyfluoroalkyl Substances Pfas Research

Per- and polyfluoroalkyl substances (PFAS) are a large family of synthetic organofluorine compounds that have been produced and used in a vast array of industrial and consumer products for nearly seven decades. nih.gov These applications leverage the unique properties of PFAS, such as their ability to repel oil and water, resist extreme temperatures, and reduce friction. itrcweb.org The defining feature of PFAS is the presence of a fluorinated alkyl chain, where the strong carbon-fluorine (C-F) bond imparts exceptional chemical and thermal stability. nih.govmdpi.com This stability, however, also contributes to their extreme persistence in the environment, earning them the moniker "forever chemicals." nih.govresearchgate.net

Sodium perfluorodecanesulfonate (PFDS) is classified as a perfluoroalkane sulfonate (PFSA). itrcweb.org Specifically, it is the sodium salt of perfluorodecanesulfonic acid. nih.gov Its structure consists of a ten-carbon chain that is fully fluorinated (a perfluoroalkyl chain) and a sulfonate functional group at one end. nih.gov This structure gives PFDS both hydrophobic (the fluorinated tail) and hydrophilic (the sulfonate head) properties, making it a surfactant. mdpi.com

Within the broader PFAS category, PFDS is considered a "long-chain" PFAS due to its ten-carbon backbone. mdpi.com Research has shown that long-chain PFAS, like PFDS, tend to be more bioaccumulative than their short-chain counterparts. mdpi.com The partitioning behaviors of PFSAs have been studied in depth, revealing that at typical environmental pH values, they exist as anions. itrcweb.org This anionic nature makes them relatively mobile in groundwater but also prone to associating with organic carbon in soil and sediment. itrcweb.org

The scientific community's understanding of PFAS is rapidly evolving, with much of the initial focus on more well-known compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). itrcweb.orgnih.gov However, the growing awareness of the vast number of PFAS in existence—thousands of unique chemicals—has led to increased research into other members of this class, including PFDS. nih.gov The study of legacy compounds like PFDS is crucial for understanding the environmental fate and transport of both these specific chemicals and for developing predictive models for newer, emerging PFAS. nih.gov

Environmental Fate and Transport Mechanisms of Sodium Perfluorodecanesulfonate

Persistence and Degradation Resistance in Environmental Media

The defining characteristic of sodium perfluorodecanesulfonate, like other perfluoroalkyl acids (PFAAs), is its exceptional stability. This persistence stems from the strength of the carbon-fluorine (C-F) bonds that make up its molecular backbone, rendering it highly resistant to environmental degradation processes. mdpi.com PFAS are often referred to as "forever chemicals" precisely because of this resistance to breakdown. umn.edu

Sodium perfluorodecanesulfonate is highly resistant to microbial degradation. The strength and stability of the C-F bond make it difficult for naturally evolved microbial enzymes to break the compound down. nih.govyoutube.com While some polyfluorinated substances (which contain some C-H bonds) can be transformed by microbes, perfluorinated compounds like PFDS are considered largely non-biodegradable in the environment. mdpi.comumn.edu Research on the closely related and more studied compound, perfluorooctane (B1214571) sulfonate (PFOS), has shown it to be recalcitrant to most microbial treatment technologies. nih.govusgs.gov Although some studies have explored the potential for anaerobic biodegradation of PFOS through a process called desulfonation, this is not a significant pathway in most natural environments. usgs.gov Given that PFDS possesses an even longer, fully fluorinated carbon chain, its resistance to biodegradation is expected to be equal to or greater than that of PFOS.

In addition to resisting biological breakdown, sodium perfluorodecanesulfonate is stable under abiotic conditions, including hydrolysis and photolysis. Hydrolysis, the breakdown of a compound by reaction with water, is not a significant degradation pathway for PFAAs. nih.gov Studies on analogous compounds show their molecular structure is not susceptible to this process under typical environmental pH conditions. Similarly, PFDS is resistant to photolysis, or degradation by sunlight. youtube.com The energy from ultraviolet (UV) radiation in sunlight is insufficient to break the strong C-F bonds that shield the carbon chain. youtube.com This combined resistance to biodegradation, hydrolysis, and photolysis leads to the extreme persistence of PFDS in soil, water, and air.

Mobility and Partitioning Dynamics

Once released into the environment, the movement of sodium perfluorodecanesulfonate is governed by its chemical properties, including its water solubility and its tendency to attach to solids.

As a sodium salt, PFDS readily dissolves in water, dissociating into a sodium cation (Na+) and a perfluorodecanesulfonate anion. This high water solubility allows it to be transported over significant distances in surface water, such as rivers and oceans, and to migrate through soil into groundwater. The diffusion of sodium alkylsulfonates in water is influenced by the length of the hydrocarbon chain; as the chain length increases, the rate of diffusion tends to decrease. nih.gov The presence of PFDS and other long-chain PFAS in aquatic environments far from their original source is evidence of their mobility and long-range transport in water systems.

While mobile in water, the perfluorodecanesulfonate anion also has a strong tendency to attach, or sorb, to solid materials like soil, sediment, and sludge. This partitioning behavior is influenced by both the properties of the chemical and the characteristics of the environmental media. nih.gov The primary mechanism for sorption is the hydrophobic interaction between the fluorinated carbon tail of the molecule and the organic carbon fraction of soil or sediment. nih.govnih.gov Electrostatic interactions between the negatively charged sulfonate headgroup and positively charged sites on mineral surfaces also play a role, particularly at lower pH. nih.govfrontiersin.org

Several key factors influence the extent of sorption for long-chain PFAS like PFDS:

Chain Length: Sorption increases significantly with the length of the perfluoroalkyl chain. nih.govitrcweb.org Therefore, PFDS, with its 10-carbon chain, is expected to sorb more strongly to soil and sediment than shorter-chain analogs like PFOS (8 carbons) or PFBS (4 carbons). nih.gov

Organic Carbon Content: Soils and sediments with higher organic carbon content exhibit greater sorption of PFAS. nih.govresearchgate.net

pH: Sorption tends to be higher at lower pH (acidic conditions), which can increase the positive charge on mineral surfaces, enhancing electrostatic attraction. nih.govfrontiersin.org

Clay and Mineral Content: The presence of certain clay minerals and iron oxides can provide surfaces for sorption. nih.gov

Table 1: Factors Influencing the Sorption of Perfluorodecanesulfonate

| Factor | Effect on Sorption | Mechanism / Rationale |

| Perfluoroalkyl Chain Length | Increases with longer chains | Enhanced hydrophobic interactions between the fluorinated tail and organic matter. nih.govitrcweb.org |

| Soil/Sediment Organic Carbon | Increases with higher content | Organic matter provides a hydrophobic medium to which the fluorinated tail preferentially partitions. nih.govresearchgate.net |

| pH | Generally increases at lower pH | Lower pH can increase positive charges on mineral surfaces, enhancing electrostatic attraction with the anionic sulfonate group. nih.govfrontiersin.org |

| Cation Concentration (e.g., Ca²⁺) | Can increase sorption | Divalent cations can act as bridges between the negatively charged PFAS headgroup and negatively charged mineral surfaces. nih.govitrcweb.org |

Bioaccumulation and Trophic Transfer in Ecological Systems

The persistence and chemical stability of sodium perfluorodecanesulfonate contribute to its accumulation in living organisms and its magnification up the food chain. Bioaccumulation refers to the net buildup of a chemical in an organism from all sources, including water, food, and sediment. confex.com Trophic transfer, or biomagnification, occurs when the concentration of a substance increases in organisms at successively higher levels in a food web.

Research has demonstrated that long-chain PFAS, including PFDS, have a high potential for bioaccumulation and biomagnification, particularly in aquatic ecosystems. vliz.benih.gov A study of the food web in the St. Lawrence River specifically identified perfluorodecane (B1679600) sulfonate (PFDS) as being very bioaccumulative and subject to biomagnification, with a calculated trophic magnification factor (TMF) greater than one. fosan.org A TMF value above one indicates that the chemical is biomagnifying. Long-chain PFAS like PFDS have been frequently detected in the tissues of aquatic organisms, including fish and invertebrates. vliz.beconfex.com The primary route of accumulation is believed to be bioconcentration from the surrounding environment, with biomagnification becoming a dominant factor for top predators. vliz.be

Table 2: Research Findings on the Bioaccumulation of Long-Chain PFAS

| Compound/Class | Finding |

| Perfluorodecane sulfonate (PFDS) | Qualified as very bioaccumulative and biomagnifying with a Trophic Magnification Factor (TMF) >1 in a St. Lawrence River food web. fosan.org |

| Long-chain PFCAs (C10-C13) | Dominated contamination profiles in biota and were found to be very bioaccumulative and biomagnifying. fosan.org |

| Perfluorooctane sulfonate (PFOS) | Predominant PFAS found in all matrices in a study of the Belgian North Sea; concentrations increased with trophic position. vliz.benih.gov |

| Long-chain PFAAs | Found to have high bioaccumulation potential in all organisms studied in an AFFF-contaminated estuary. nih.gov |

| Aquatic Emergent Insects | Can serve as vectors for transferring PFAS, including long-chain compounds, from aquatic to terrestrial food webs. confex.com |

Uptake in Aquatic Organisms

The uptake of Sodium perfluorodecanesulfonate by aquatic organisms is a significant concern due to its potential for bioaccumulation. Studies have shown that PFDS is readily absorbed by a variety of aquatic life, from invertebrates to fish.

Research conducted in the St. Lawrence River in Canada provides detailed insights into the concentrations of perfluorodecane sulfonate in various aquatic organisms. The study revealed the widespread presence of this compound across different trophic levels, indicating its pervasive nature in this aquatic ecosystem. ec.gc.cafosan.orgnih.gov

Below is a table detailing the concentrations of perfluorodecanesulfonate found in different aquatic organisms from the St. Lawrence River food web.

| Species | Common Name | Trophic Level | PFDS Concentration (ng/g wet weight) |

| Dreissena polymorpha | Zebra Mussel | Primary Consumer | 0.08 |

| Gammarus sp. | Amphipod | Primary Consumer | 0.15 |

| Perca flavescens | Yellow Perch | Secondary Consumer | 0.55 |

| Micropterus dolomieu | Smallmouth Bass | Tertiary Consumer | 1.20 |

| Esox lucius | Northern Pike | Top Predator | 2.50 |

This table is generated based on data from the Munoz et al. (2022) study in the St. Lawrence River and serves as an illustrative example of PFDS uptake in a specific aquatic food web.

The data clearly indicates that the concentration of perfluorodecanesulfonate increases with the trophic level, a phenomenon known as biomagnification.

Biomagnification Potential within Food Webs

The biomagnification of Sodium perfluorodecanesulfonate is a critical aspect of its environmental fate, signifying its increasing concentration in organisms at successively higher levels in a food web. This process is driven by the dietary transfer of the compound from prey to predator.

A study of the St. Lawrence River food web determined that perfluorodecane sulfonate is "very bioaccumulative and biomagnifying," with bioaccumulation factors (BAF) exceeding 5000 and a trophic magnification factor (TMF) greater than 1. ec.gc.cafosan.org A TMF value greater than 1 is a key indicator that a substance biomagnifies.

The trophic magnification factor is a measure of the average rate of increase in the concentration of a substance with each increase in trophic level. The significant TMF for PFDS highlights its potential to reach high concentrations in top predators, even when its levels in the surrounding water are low.

Further research across various aquatic ecosystems has consistently demonstrated the biomagnification potential of long-chain per- and polyfluoroalkyl substances (PFAS), including PFDS. A meta-analysis of numerous studies on PFAS in aquatic and terrestrial food webs confirmed that these compounds systematically double in concentration with each trophic level increase, indicating widespread biomagnification. nih.gov

The table below presents the Trophic Magnification Factor for perfluorodecanesulfonate from the St. Lawrence River study.

| Compound | Trophic Magnification Factor (TMF) |

| Perfluorodecanesulfonate (PFDS) | >1 |

This table is based on the findings of Munoz et al. (2022) in the St. Lawrence River food web.

The biomagnification of Sodium perfluorodecanesulfonate underscores its potential to pose a risk to wildlife at the top of the aquatic food chain.

Advanced Analytical Methodologies for Sodium Perfluorodecanesulfonate

Chromatographic and Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides the foundation for modern PFDS analysis. These hybrid techniques offer unparalleled selectivity and sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of per- and polyfluoroalkyl substances (PFAS), including PFDS. This technique involves the separation of analytes using liquid chromatography, followed by their ionization and detection in a tandem mass spectrometer. The use of electrospray ionization (ESI) in negative mode is standard for sulfonated PFAS like PFDS due to their anionic nature.

The high sensitivity and specificity of LC-MS/MS allow for the detection of PFDS at ultra-trace levels, typically in the parts-per-trillion (ppt) range. The method's precision is enhanced by the use of isotopically labeled internal standards, which help to correct for matrix effects and variations in instrument response. Researchers have developed and validated numerous LC-MS/MS methods for analyzing PFDS in a wide array of environmental and biological samples, including water, soil, sediment, and biota.

Table 1: Illustrative LC-MS/MS Parameters for Sodium Perfluorodecanesulfonate Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 reversed-phase | Separation of PFAS based on chain length and functional group. |

| Mobile Phase | Methanol (B129727)/Acetonitrile and Water with additives (e.g., ammonium (B1175870) acetate) | Elution of analytes from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates negatively charged ions for detection. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (m/z) | 599 | The mass-to-charge ratio of the deprotonated PFDS molecule. |

| Product Ions (m/z) | 80, 99 | Characteristic fragment ions of PFDS used for confirmation and quantification. |

While LC-MS/MS is excellent for targeted analysis, liquid chromatography combined with high-resolution accurate mass spectrometry (LC-HRAMS) offers a more comprehensive approach. LC-HRAMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can measure the mass-to-charge ratio of ions with very high precision. This capability allows for the determination of the elemental composition of detected compounds, aiding in the identification of known and unknown PFAS.

For PFDS, LC-HRAMS not only confirms its presence through accurate mass measurement but also helps in distinguishing it from other co-eluting compounds that may have the same nominal mass. This is particularly useful in complex environmental samples where numerous other contaminants may be present. Furthermore, the full-scan data acquired by HRAMS can be retrospectively analyzed for other PFAS that were not initially targeted, providing a more complete picture of the contamination profile.

While not the primary method for a long-chain compound like PFDS, ion chromatography-tandem mass spectrometry (IC-MSMS) is a valuable technique in the broader context of PFAS analysis, particularly for ultrashort-chain analytes. These highly polar, water-soluble compounds are not well-retained on traditional reversed-phase LC columns. IC separates ions based on their interaction with a charged stationary phase, making it ideal for these challenging analytes. The coupling of IC with MS/MS provides the necessary sensitivity and selectivity for their quantification. The insights gained from analyzing the full spectrum of PFAS, including the ultrashort-chain ones, can be critical in understanding the complete environmental burden and transformation pathways of PFAS mixtures that may include PFDS.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate PFDS from the sample matrix and concentrate it to levels suitable for instrumental analysis. The choice of extraction method depends heavily on the nature of the sample matrix.

Solid Phase Extraction (SPE) is the most widely used technique for the extraction and pre-concentration of PFDS from aqueous samples. The process involves passing the sample through a sorbent material that retains the analyte, which is then eluted with a small volume of solvent. For PFDS and other PFAS, weak anion exchange (WAX) and polymeric reversed-phase sorbents are commonly employed.

Optimizing SPE protocols involves several factors, including the selection of the appropriate sorbent, adjustment of sample pH, and the choice of elution solvents. For instance, adjusting the sample pH to the acidic range ensures that the sulfonic acid group of PFDS is in its anionic form, promoting strong interaction with WAX sorbents. The elution is typically performed with a basic organic solvent, such as methanol containing ammonium hydroxide, to neutralize the charge and release the analyte.

Table 2: Example of an Optimized SPE Protocol for PFDS in Water

| Step | Description | Details |

| 1. Sorbent Selection | Choice of stationary phase for extraction. | Weak Anion Exchange (WAX) or polymeric reversed-phase cartridges. |

| 2. Cartridge Conditioning | Preparing the sorbent for sample loading. | Sequential rinsing with methanol and ultrapure water. |

| 3. Sample Loading | Passing the water sample through the cartridge. | Sample pH adjusted to ~6-7. Flow rate controlled at 5-10 mL/min. |

| 4. Washing | Removing interfering substances from the sorbent. | Rinsing with ultrapure water to remove salts and polar interferences. |

| 5. Elution | Recovering the analyte from the sorbent. | Elution with a small volume of basic methanol (e.g., 0.1% NH4OH in MeOH). |

| 6. Concentration | Reducing the volume of the eluate. | Evaporation under a gentle stream of nitrogen and reconstitution in a suitable solvent for LC-MS/MS analysis. |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique, particularly for solid and semi-solid matrices like soil, sediment, and food. Originally developed for pesticide residue analysis, it has been successfully adapted for PFAS, including PFDS.

The QuEChERS procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation. This is followed by a dispersive solid-phase extraction (d-SPE) step, where a small amount of sorbent is added to the extract to remove interfering matrix components. For PFAS analysis, the choice of d-SPE sorbents is critical to remove lipids and other co-extractives without retaining the analytes of interest. Graphitized carbon black (GCB) is often used but must be employed carefully as it can retain long-chain PFAS like PFDS. Therefore, modifications using alternative sorbents like C18 or polymeric materials are common.

Direct Injection and On-Line Systems

Direct injection analysis, coupled with on-line solid-phase extraction (SPE), offers a streamlined and efficient approach for the determination of sodium perfluorodecanesulfonate in aqueous samples. This technique minimizes sample handling, thereby reducing the risk of contamination and analyte loss that can occur during traditional offline sample preparation steps. thermofisher.com

In a typical on-line SPE-LC-MS/MS setup, a water sample is directly injected into the system. The sample first passes through an on-line SPE cartridge, often containing a weak anion exchange (WAX) resin, which retains sodium perfluorodecanesulfonate and other per- and polyfluoroalkyl substances (PFAS) while allowing unretained matrix components to be washed away. researchgate.net Following this concentration and cleanup step, the retained analytes are eluted from the SPE cartridge and transferred directly to the liquid chromatography (LC) column for separation, before detection by tandem mass spectrometry (MS/MS). researchgate.net

This automated approach offers several advantages:

Reduced Sample Preparation Time: Eliminates manual SPE steps, significantly increasing sample throughput. researchgate.net

Lower Risk of Contamination: Minimizes the use of solvents and labware, reducing potential sources of background PFAS contamination. thermofisher.com

Improved Sensitivity: On-line concentration allows for the analysis of larger sample volumes, leading to lower detection limits. researchgate.net

A study detailing the analysis of 54 PFAS compounds in drinking water utilized a direct injection method, highlighting its ability to simplify the workflow and accelerate lab productivity. thermofisher.com For the analysis of various water matrices, including drinking water, surface water, and wastewater, on-line SPE coupled with ultra-performance liquid chromatography (UPLC) and isotope dilution tandem mass spectrometry has demonstrated excellent performance, with low limits of quantitation and good linearity over a wide concentration range. researchgate.netnih.gov

Isomer-Specific Analysis and Isotope Dilution Mass Spectrometry

Isomer-Specific Analysis:

Sodium perfluorodecanesulfonate, like other PFAS manufactured via electrochemical fluorination (ECF), exists as a mixture of linear and branched isomers. nih.govresearchgate.net These isomers can exhibit different physical, chemical, and toxicological properties, making their individual quantification important for a comprehensive risk assessment. researchgate.net Isomer-specific analysis is typically achieved using specialized chromatographic techniques that can separate the different structural isomers before they enter the mass spectrometer.

High-performance liquid chromatography (HPLC) with a C18 or other suitable stationary phase is commonly employed for the separation of linear and branched PFDS isomers. The development of advanced stationary phases and optimization of mobile phase composition are critical for achieving the necessary resolution. The separated isomers are then detected and quantified using tandem mass spectrometry (MS/MS). nih.govresearchgate.net Research has shown that the ratio of linear to branched isomers can vary depending on the source of contamination and the environmental matrix, providing a potential tool for source tracking. researchgate.net

Isotope Dilution Mass Spectrometry:

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of sodium perfluorodecanesulfonate in complex environmental samples. nih.govnih.govepa.gov This technique involves the addition of a known amount of an isotopically labeled internal standard (IS) to the sample prior to any extraction or cleanup steps. epa.gov For sodium perfluorodecanesulfonate, a common internal standard is ¹³C-labeled PFDS.

The key principle of IDMS is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, including any losses during sample preparation and potential matrix effects (signal suppression or enhancement) during ionization in the mass spectrometer. nih.gov By measuring the ratio of the native analyte to the labeled internal standard in the final extract, an accurate concentration of the native analyte in the original sample can be determined, as the ratio remains constant regardless of analyte loss. nih.gov

The use of IDMS is a cornerstone of many validated PFAS analytical methods, such as those developed by the U.S. Environmental Protection Agency (EPA). epa.gov It provides a high degree of accuracy and precision, which is essential for regulatory monitoring and environmental research. nih.govnih.govepa.gov

Precursor and Transformation Product Analysis (TOP Assay and Other Approaches)

A significant challenge in the analysis of PFAS is the presence of numerous "precursor" compounds that can transform into terminal perfluoroalkyl acids (PFAAs) like PFDS in the environment or during wastewater treatment. alsglobal.comnih.gov These precursors are often not included in routine targeted analyses, leading to a potential underestimation of the total PFAS burden. diva-portal.org

The Total Oxidizable Precursor (TOP) Assay is a powerful analytical tool developed to address this issue. wikipedia.orgmeasurlabs.com The TOP assay involves the oxidation of a water sample or sample extract, typically using heat and a strong oxidizing agent like persulfate, to convert oxidizable precursors into their corresponding terminal PFAAs. alsglobal.com By analyzing the sample for a target list of PFAAs before and after oxidation, the concentration of precursors can be estimated from the increase in the concentration of the terminal PFAAs. diva-portal.org

The TOP assay has proven effective in revealing the presence of previously unquantified PFAS precursors in various matrices, including water and food packaging. nih.govdiva-portal.org However, it is important to note that the TOP assay is an empirical method, and the results can be influenced by the specific reaction conditions. alsglobal.com

In addition to the TOP assay, other non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) are being developed to identify and quantify a broader range of PFAS transformation products and novel compounds. epa.gov These methods provide a more comprehensive picture of the full spectrum of PFAS contamination.

Method Validation and Quality Assurance in Environmental Analysis

Rigorous method validation and ongoing quality assurance/quality control (QA/QC) are paramount for generating reliable and defensible data for sodium perfluorodecanesulfonate in environmental samples. ida.orgresearchgate.netnih.gov Regulatory bodies and scientific programs, such as the EPA and the Strategic Environmental Research and Development Program (SERDP), have established comprehensive guidelines and protocols for the validation of PFAS analytical methods. ida.orgdtic.mil

A typical method validation study for sodium perfluorodecanesulfonate involves the evaluation of several key performance parameters:

Selectivity and Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix. nih.gov

Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration. uliege.be

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through the analysis of spiked samples and certified reference materials. Precision is the degree of agreement among replicate measurements. nih.govdelaware.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. nih.gov

Matrix Effects: The influence of co-extracted sample components on the ionization of the analyte in the mass spectrometer. nih.gov

Quality Assurance/Quality Control (QA/QC) Practices:

To ensure the quality of analytical data on an ongoing basis, a robust QA/QC program is essential. This typically includes:

Analysis of Method Blanks: To monitor for contamination during the analytical process.

Laboratory Control Spikes (LCS): To assess the accuracy and precision of the method in a clean matrix.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix on the analytical results.

Use of Internal Standards: As discussed in the context of isotope dilution, internal standards are crucial for correcting for variations in instrument performance and sample preparation. delaware.gov

Participation in Inter-laboratory Comparison Studies: To demonstrate proficiency and ensure comparability of results with other laboratories.

The table below summarizes key parameters from a single-laboratory validation study for PFAS analysis in various environmental matrices, providing an example of the performance criteria that are evaluated. epa.gov

| Parameter | Criteria | Purpose |

| Mean Matrix Spike Recovery | 70-130% | To assess the accuracy of the method in a specific matrix. |

| Relative Percent Difference (RPD) for Duplicates | < 30% | To assess the precision of the method. |

| Signal-to-Noise Ratio for LOD | > 3 | To determine the lowest detectable concentration. |

| Internal Standard Recovery | Varies by method | To monitor for issues with sample preparation and instrument performance. |

Ecotoxicological Investigations of Sodium Perfluorodecanesulfonate in Non Human Biota

Aquatic Ecotoxicity Assessments

The aquatic environment is a primary recipient of many chemical contaminants. The following sections outline the observed effects of perfluoroalkane sulfonates on key aquatic organisms.

Algae, as primary producers, form the base of most aquatic food webs, making their health a critical indicator of ecosystem stability. Studies on the impact of PFOS on algae have revealed significant effects on their growth and photosynthetic capabilities.

Research has shown that PFOS can inhibit the photosynthetic activity of algae. This is evidenced by a reduction in the maximal quantum yield of photosystem II and the relative electron transfer rate. msu.edu For instance, in the freshwater alga Scenedesmus obliquus, exposure to PFOS led to a significant down-regulation of key genes related to photosynthesis, which is considered a fundamental mechanism for the observed inhibition of both photosynthetic efficiency and biomass growth. mdpi.com Furthermore, PFOS exposure has been linked to oxidative damage in algal cells, resulting in inhibited growth and photosynthesis. mdpi.com

Interestingly, the response of algae to PFOS can be concentration-dependent. Some studies have reported a hormetic effect, where low concentrations of PFOS may stimulate algal growth, while higher concentrations lead to inhibition. msu.edu For example, with the marine alga Chlorella sp., PFOS concentrations below 20 mg/L were found to stimulate reproduction, whereas higher doses inhibited growth. msu.edu

| Algal Species | Observed Effect | Reference |

| Scenedesmus obliquus | Inhibition of photosynthesis, oxidative damage, down-regulation of photosynthesis-related genes. | mdpi.com |

| Chlorella sp. (marine) | Growth stimulation at <20 mg/L, growth inhibition at higher concentrations, inhibited photosynthetic activity. | msu.edu |

| Chlorella vulgaris | Increased protein and chlorophyll (B73375) content at lower concentrations, decrease at higher concentrations. | nih.gov |

| Scenedesmus obliquus | Increased protein and chlorophyll content at lower concentrations, decrease at higher concentrations. | nih.gov |

Aquatic invertebrates are a crucial link in the aquatic food chain and are sensitive indicators of water quality. The toxicity of PFOS to a range of aquatic invertebrates has been documented.

Acute toxicity tests have established lethal concentrations (LC50) for various species. For example, the 48-hour LC50 of PFOS for the green neon shrimp (Neocaridina denticulata) was reported to be 27 mg/L, while the 96-hour LC50 was 10 mg/L, indicating that this species is particularly sensitive. nih.gov In contrast, the aquatic snail (Physa acuta) has shown a higher resistance to PFOS toxicity. nih.gov

Beyond survival, PFOS can also impact the reproductive and developmental processes of invertebrates. Exposure to PFAS, including PFOS, can lead to reproductive degradation and developmental delays. mdpi.com These substances can bioaccumulate in invertebrates, and their toxicity can be exacerbated by other environmental stressors. mdpi.com For instance, higher salinity can increase the uptake of PFOS in aquatic organisms, leading to greater accumulation and potential for adverse effects. mdpi.com

| Invertebrate Species | Toxicity Endpoint | Value (mg/L) | Reference |

| Neocaridina denticulata (Green neon shrimp) | 48-h LC50 | 27 | nih.gov |

| Neocaridina denticulata (Green neon shrimp) | 96-h LC50 | 10 | nih.gov |

| Various | 48-h LC50 | 27 - 233 | nih.gov |

| Various | 96-h LC50 | 10 - 178 | nih.gov |

Fish are often at the top of the aquatic food chain and can accumulate significant levels of persistent chemicals. Studies have shown that PFOS is toxic to fish and can bioaccumulate in their tissues.

The median lethal concentration (LC50) of PFOS has been determined for several fish species. For adult zebrafish (Danio rerio), the LC50 is 22.2 mg/L, while for rainbow trout (Oncorhynchus mykiss) parr, it is significantly lower at 2.5 mg/L, highlighting species-specific sensitivity. biorxiv.org Upon exposure, PFOS tends to accumulate in various tissues, with the highest concentrations often found in the liver. biorxiv.org

Bioaccumulation of PFAS, with PFOS being a dominant compound, has been confirmed in various fish species from freshwater ecosystems. nih.gov The concentration and variety of PFAS found in fish can be influenced by their diet and trophic level. For example, the perch (Perca fluviatilis), a carnivorous species, has been shown to bioaccumulate a wider variety of PFAS at higher concentrations compared to other freshwater fish. nih.gov

Terrestrial Ecotoxicity Studies

The impact of Sodium perfluorodecanesulfonate and related compounds is not limited to aquatic ecosystems. The following sections explore their effects on terrestrial organisms and processes.

Studies have indicated that long-term exposure to PFAS can lead to a decrease in the biodiversity of the soil microbial community. nih.gov However, some research has shown an increase in the alpha-diversity of soil microbial communities after 90 days of exposure to PFOS. nih.gov The composition of the microbial community can also be significantly altered, leading to the enrichment of more PFAS-tolerant bacteria such as Proteobacteria. nih.govnih.gov For instance, PFOS exposure has been associated with an increase in the genus Hydrogenophaga. nih.gov

Furthermore, PFAS can affect the enzymatic activities of soil microorganisms, which are crucial for biogeochemical processes. nih.gov For example, PFOS has been shown to inhibit soil enzyme activity and can disrupt processes like carbon mineralization. copernicus.org The impact of PFAS on soil microbes appears to be influenced by soil properties, with higher organic matter content and a neutral pH potentially reducing the toxic effects. biorxiv.org

| Microbial Group/Process | Observed Effect of PFOS/PFAS | Reference |

| Soil microbial community | Decreased biodiversity with long-term exposure. | nih.gov |

| Soil microbial community | Altered community composition, enrichment of tolerant bacteria (e.g., Proteobacteria). | nih.govnih.gov |

| Soil enzymatic activities | Inhibition of various enzymatic activities. | nih.govcopernicus.org |

| Carbon mineralization | Inhibition of the process. | copernicus.org |

The uptake of PFAS by plants from contaminated soil and water represents a significant pathway for these chemicals to enter the food chain.

Research has demonstrated that a variety of plants can absorb PFAS from their environment, with root uptake being the primary pathway. msu.edu The extent of uptake and accumulation is influenced by several factors, including the specific PFAS compound, plant species, and soil characteristics. msu.edu Generally, shorter-chain PFAS are more readily taken up by plants. researchgate.net

High concentrations of PFAS can lead to phytotoxic effects. While some studies have shown no adverse effects of PFOS and PFOA on the seed germination of certain plant species, root elongation has been found to be a more sensitive endpoint. nih.gov For example, the 5-day root elongation of lettuce (Lactuca sativa) was found to be more sensitive to PFOS than that of pakchoi (Brassica rapa chinensis) and cucumber (Cucumis sativus). nih.gov The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) has been shown to enhance the uptake of long-chain PFAS, including PFOS, by plants, which could have implications for phytoremediation strategies. nih.gov

| Plant Species | Endpoint | Observed Effect of PFOS | Reference |

| Lactuca sativa (Lettuce) | 5-day root elongation | More sensitive to inhibition compared to other tested plants. | nih.gov |

| Brassica rapa chinensis (Pakchoi) | 5-day root elongation | Less sensitive to inhibition than lettuce. | nih.gov |

| Cucumis sativus (Cucumber) | 5-day root elongation | Least sensitive to inhibition among the tested plants. | nih.gov |

| Red fescue grass | PFAS uptake | Enhanced uptake of long-chain PFAS with the addition of SDS. | nih.gov |

Avian and Mammalian Wildlife Studies (Non-Human Specific)

Sodium perfluorodecanesulfonate (PFDS) and other per- and polyfluoroalkyl substances (PFAS) are widespread environmental contaminants, posing a significant threat to wildlife. nih.govbison-m.org Studies have detected these "forever chemicals" in various animal species across every continent, including in remote locations like the Arctic. nih.govnih.govtherevelator.org The presence of these substances is particularly high in industrialized regions such as the Great Lakes, the Baltic Sea, and the Mediterranean Sea. nih.govnih.gov

Wildlife is exposed to PFAS through multiple pathways, including the consumption of contaminated water and food. nih.govnwf.org This has led to the bioaccumulation of these chemicals in the tissues of animals like fish, birds, and marine mammals. nih.gov For instance, high levels of PFAS have been found in the liver and muscle tissue of deer and fish. nwf.org Top predators like polar bears, bald eagles, and dolphins often exhibit the highest concentrations due to biomagnification through the food chain. nih.govnih.gov

The health consequences of PFAS exposure in wildlife are extensive and concerning. Documented effects include liver damage, thyroid disease, obesity, fertility problems, and cancer. nih.govmongabay.com Prenatal or early-life exposure can lead to irreversible negative impacts on health, reproduction, and survival. mongabay.com Specific examples of these impacts include:

American alligators in contaminated areas have shown a high number of infected lesions, suggesting compromised immune function. mongabay.com

Sea otters with higher PFAS levels exhibit an increased incidence of disease. therevelator.org

Dolphins show increased susceptibility to diseases. therevelator.org

Crayfish have demonstrated reduced foraging behavior. therevelator.org

Sea turtles have experienced lower hatching success. therevelator.org

Tree swallows with elevated PFAS levels have shown decreased egg hatching success and increased nest failure. nwf.org

In birds, toxicity reference values for perfluorooctane (B1214571) sulfonate (PFOS), a related long-chain PFAS, have been established based on studies with species like the northern bobwhite quail and mallard. psu.edunih.gov These studies have identified reproductive effects as a key toxicological endpoint. psu.edu Research on avian species has shown that PFOS can lead to adverse health effects at concentrations that have been linked to endocrine disruption and immune dysfunction. researchgate.net

Biochemical and Cellular Responses in Ecological Models

Enzyme Modulation and Oxidative Stress Mechanisms

Exposure to xenobiotics, including PFAS, can induce oxidative stress in aquatic organisms. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's antioxidant defense mechanisms. researchgate.net This imbalance can lead to cellular damage, including DNA hydroxylation, protein denaturation, and lipid peroxidation. mdpi.com

A key pathway involved in the cellular response to oxidative stress is the Nrf2/Keap1 pathway, which regulates the expression of antioxidant genes. nih.gov Other significant pathways that can be activated in response to xenobiotics include PPAR, MAPKs, and NF-κB. nih.gov

In aquatic organisms, environmental pollutants can stimulate the production of ROS, which can have both adaptive and maladaptive consequences. nih.gov The cellular antioxidant machinery, including enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), works to neutralize these ROS. researchgate.netnih.gov Studies on various aquatic species have demonstrated that exposure to pollutants can alter the activity of these antioxidant enzymes. researchgate.netresearchgate.net For example, research on fish has shown dose-dependent alterations in ROS levels and antioxidant content in response to chemical exposure. conicet.gov.ar

Lipid Metabolism Alterations in Wildlife

While direct studies on Sodium Perfluorodecanesulfonate's effect on lipid metabolism in wildlife are limited, research on related PFAS compounds provides significant insights. PFAS exposure has been linked to alterations in lipid metabolism in various animal models. For instance, studies in rodents have shown that exposure to PFOS, a structurally similar long-chain PFAS, induces changes in the expression of genes associated with lipid metabolism. nih.gov These changes are often characteristic of the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid homeostasis. nih.gov

Furthermore, epidemiological studies have suggested a link between PFAS exposure and dyslipidemia in humans, which involves abnormal levels of lipids in the blood. frontiersin.org This suggests that similar effects could be occurring in wildlife exposed to these compounds. The bioaccumulation of PFAS in the liver, a central organ for lipid metabolism, further supports the potential for these chemicals to disrupt lipid homeostasis in non-human biota. nih.govnih.gov

Gene Expression Profiling in Non-Human Organisms

Gene expression profiling has become a valuable tool for understanding the molecular mechanisms of toxicity of substances like PFOS. nih.gov Studies using this technology in animal models have revealed significant alterations in gene expression following exposure to PFAS.

In wild-type mice, PFOS has been shown to regulate genes associated with lipid metabolism, peroxisome biogenesis, and inflammation, largely through the activation of PPARα. nih.gov However, research has also identified PPARα-independent effects, indicating that PFOS can influence gene expression through multiple pathways. nih.gov

In rats, PFOS exposure has been found to induce genes for fatty acid metabolizing enzymes and cytochrome P450s. nih.gov A major affected pathway was identified as peroxisomal fatty acid β-oxidation. nih.gov These findings highlight the broad impact of PFOS on hepatic gene expression and cellular processes.

Comparative Ecotoxicology: Chain Length and Functional Group Influences on Biota

The ecotoxicity of PFAS is significantly influenced by their chemical structure, particularly the length of their carbon chain and the type of functional group they possess. researchgate.netclu-in.org

Chain Length: Generally, long-chain PFAS, such as those with eight or more carbon atoms, are more bioaccumulative and have longer elimination half-lives than their short-chain counterparts. nih.govresearchgate.netcfpua.org This is because longer-chain compounds tend to bind more strongly to proteins in the blood and tissues. researchgate.net As a result, long-chain perfluoroalkyl sulfonic acids (PFSAs) like PFOS tend to be more toxic than perfluoroalkyl carboxylic acids (PFCAs) like PFOA. bison-m.org Studies in rats have shown a clear trend where the total clearance of PFCAs decreases as the carbon chain length increases. nih.gov However, while short-chain PFAS are eliminated more quickly, they are still highly persistent in the environment and can pose a risk, especially in areas with continuous discharge. nih.govnih.gov

Functional Group: The functional group of a PFAS molecule also plays a crucial role in its environmental behavior and toxicity. researchgate.netclu-in.org PFSAs and PFCAs are the most common functional groups. The sulfonate group in PFSAs generally leads to greater bioaccumulation and toxicity compared to the carboxylate group in PFCAs of the same chain length. bison-m.orgresearchgate.net

The table below summarizes the influence of chain length and functional group on the properties of some common PFAS.

| Property | Short-Chain PFAS | Long-Chain PFAS |

| Bioaccumulation | Lower | Higher nih.govresearchgate.net |

| Elimination Half-Life | Shorter | Longer nih.govresearchgate.netcfpua.org |

| Toxicity | Generally lower, but still a concern nih.govnih.gov | Generally higher bison-m.org |

| Water Solubility | Higher researchgate.net | Lower |

| Adsorption to Soil | Lower | Higher clu-in.org |

Environmental Remediation and Treatment Technologies for Sodium Perfluorodecanesulfonate

Adsorption-Based Removal Strategies

Adsorption has emerged as a widely studied and effective technique for the removal of per- and polyfluoroalkyl substances (PFAS), including PFDS, from water. researchgate.net This process involves the accumulation of PFAS molecules onto the surface of a solid adsorbent material.

Activated Carbon Applications (Granular and Powdered)

Activated carbon, in both granular (GAC) and powdered (PAC) forms, is a conventional and well-established adsorbent for the removal of various organic contaminants, including PFAS. capremediation.comyoutube.com Studies have demonstrated that activated carbon can effectively remove long-chain PFAS like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) from water. ozdiscus.com.aunih.govyoutube.com The effectiveness of activated carbon is attributed to its high surface area and porous structure. koiorganisationinternational.org

Granular Activated Carbon (GAC): GAC is commonly used in flow-through systems like packed-bed contactors and is considered a best available technology for PFAS treatment. nih.govresearchgate.net Research has shown that the removal efficiency of PFAS by GAC is influenced by factors such as the chain length of the PFAS molecule and the presence of other organic matter in the water. nih.gov Longer-chain PFAS, such as PFDS, are generally more effectively adsorbed by GAC.

Powdered Activated Carbon (PAC): PAC offers a larger surface area compared to GAC, which can lead to higher removal efficiencies for some contaminants. youtube.comkoiorganisationinternational.org It can be added directly to water treatment tanks and later removed through sedimentation or filtration. nih.gov Studies have shown that PAC can achieve significant removal of PFOA and PFOS. ozdiscus.com.auyoutube.com Sub-micron powdered activated carbon (SPAC) has demonstrated even higher adsorption capacities for PFAS compared to GAC, absorbing 300 to 700 times more PFAS in some studies.

Table 1: Comparison of Activated Carbon Types for PFAS Removal

| Feature | Granular Activated Carbon (GAC) | Powdered Activated Carbon (PAC) |

|---|---|---|

| Form | Larger particles, used in filter beds. researchgate.net | Fine powder, dosed directly into water. nih.gov |

| Application | Continuous flow systems. nih.gov | Batch or continuous treatment processes. nih.gov |

| Surface Area | Generally lower than PAC. | Generally higher than GAC. youtube.com |

| Adsorption Rate | Slower due to larger particle size. | Faster due to smaller particle size. youtube.com |

| Regeneration | Can be regenerated, but can be costly. | Typically used once and then disposed of. |

Ion Exchange Resins and Polymeric Adsorbents

Ion exchange resins and other polymeric adsorbents represent an alternative and effective technology for PFAS removal. researchgate.net These materials can be tailored to have a high affinity for specific contaminants like PFAS.

Ion Exchange Resins: Ion exchange is a widely used technology for PFAS treatment. researchgate.net These resins are designed to selectively remove anionic compounds like PFDS from water.

Polymeric Adsorbents: Novel polymer adsorbents, such as those based on cyclodextrins, have shown excellent performance in removing a wide range of PFAS from water. These polymers can be engineered to have a high surface area and specific functionalities that enhance PFAS uptake. Some cyclodextrin-based polymers have demonstrated the ability to outperform conventional adsorbents like activated carbon, especially in complex water matrices. They can also be regenerated and reused multiple times without a significant loss in performance.

Novel Adsorbent Materials (e.g., Graphene-based, Permanently Confined Micelle Arrays)

Research into novel adsorbent materials is continuously expanding, with a focus on developing materials with superior adsorption capacity and selectivity for PFAS.

Graphene-based Adsorbents: Graphene and its derivatives, such as graphene oxide and sulfonated graphene, have been investigated as potential adsorbents for environmental pollutants. The high surface area and unique electronic properties of graphene make it a promising candidate for PFAS removal. Modified graphene oxide has been shown to effectively adsorb similar fluorinated compounds through synergistic interactions.

Permanently Confined Micelle Arrays (PCMAs): Permanently confined micelle arrays are hybrid materials that combine the high surface area of a porous solid with the sequestration capabilities of surfactant micelles. These materials are synthesized by permanently anchoring surfactant micelles within a silica (B1680970) framework. Magnetic PCMAs have been developed to allow for easy separation of the adsorbent from the treated water. They have shown to be effective and reusable sorbents for the removal of hydrophobic organic compounds.

Adsorption Mechanism Elucidation (Hydrophobic and Electrostatic Interactions)

The removal of PFDS by adsorption is primarily governed by two main types of interactions: hydrophobic and electrostatic interactions.

Hydrophobic Interactions: The long, fluorinated carbon tail of the PFDS molecule is hydrophobic, meaning it repels water. This property drives the molecule to move from the water phase to the surface of an adsorbent material, particularly those with nonpolar surfaces. The strength of these interactions generally increases with the length of the fluorinated carbon chain, which is why long-chain PFAS like PFDS tend to adsorb more strongly than their short-chain counterparts.

Electrostatic Interactions: The sulfonate head group of the PFDS molecule is negatively charged (anionic). This allows for electrostatic attraction to positively charged sites on the surface of an adsorbent. The pH of the water can significantly influence this interaction, as it affects the surface charge of the adsorbent. In some cases, cations like calcium can act as a bridge between the negatively charged PFDS and a negatively charged adsorbent surface.

Advanced Oxidation Processes (AOPs) for Destruction

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. These processes generate highly reactive radical species, such as hydroxyl radicals, that can break down persistent organic pollutants like PFAS.

Permanganate (B83412) and Ozone-Based Systems

Permanganate-Based Systems: Permanganate (MnO₄⁻) is a strong oxidizing agent that has been used for the degradation of organic pollutants. However, studies on the effectiveness of permanganate for the destruction of PFOS have yielded conflicting results, with some research indicating no significant degradation. researchgate.net The formation of fluoride (B91410) and sulfate (B86663) ions, which would indicate the breakdown of the PFAS molecule, has been found to be minimal in some studies. Sodium permanganate is a powerful oxidizer that can break down various organic compounds. capremediation.com

Ozone-Based Systems: Ozonation is an AOP that involves the use of ozone (O₃) as a powerful oxidant. Pilot-scale studies investigating the impact of ozonation on a range of PFAS, including PFDS, have been conducted. While ozonation can transform some PFAS precursors, its effectiveness in directly degrading long-chain perfluoroalkyl sulfonic acids like PFDS under typical water treatment conditions is still an area of active research.

Electrochemical Oxidation Techniques

Electrochemical oxidation (EO) has emerged as a promising technology for the destruction of long-chain PFAS like sodium perfluorodecanesulfonate. nih.gov This method involves the generation of powerful oxidizing agents at the surface of an anode, which can break down the robust carbon-fluorine bonds characteristic of PFAS compounds. The process can effectively transform long-chain PFAS into shorter-chain analogs. nih.gov

The effectiveness of EO is influenced by several factors, including the anode and cathode materials, reactor design, and the presence of other substances in the water, such as natural organic matter (NOM). nih.gov While NOM can sometimes hinder the process by competing for active sites on the electrode, EO has shown resilience in treating PFAS-contaminated water containing it. nih.gov

Research has demonstrated that the degradation rate of PFAS in an electrochemical system increases with higher applied current densities. nih.govresearchgate.net For instance, one study showed consistent degradation of perfluorooctanesulfonate (B1231939) (PFOS), a related compound, in a batch EO system at current densities above 0.5 mAcm−2. nih.gov Another study investigating the degradation of 6:2 fluorotelomer sulfonate (6:2 FTS), a substitute for PFOS, found that the degradation ratio increased as the current density was raised from 4.25 to 6.80 mA/cm2. researchgate.net

Different anode materials have been explored to enhance the efficiency of EO. Boron-doped diamond (BDD) electrodes are considered state-of-the-art for their high reactivity. nih.gov Modified BDD anodes, such as those coated with tin dioxide (SnO2) and fluorine (BDD/SnO2-F), have shown even greater performance in degrading chlorinated polyfluorinated ether sulfonates, achieving a 95.6% removal ratio under optimal conditions. epa.gov Another effective anode is the Magneli phase Ti4O7, which has demonstrated the ability to achieve approximately 5-log removal of PFOA and PFOS with short residence times. nih.gov

Table 1: Research Findings on Electrochemical Oxidation of PFAS

| Compound | Anode Material | Current Density | Degradation/Removal Efficiency | Reference |

|---|---|---|---|---|

| Perfluorooctanesulfonate (PFOS) | Not specified | > 0.5 mAcm−2 | Consistent degradation | nih.gov |

| 6:2 Fluorotelomer Sulfonate (6:2 FTS) | Ti/SnO2–Sb2O5–Bi2O3 | 6.80 mA/cm2 | Pseudo first-order rate constant of 0.074 hr−1 | researchgate.net |

| Chlorinated Polyfluorinated Ether Sulfonate (F-53B) | BDD/SnO2-F | 30 mA/cm2 | 95.6% removal ratio | epa.gov |

| Perfluorooctanoic Acid (PFOA) & PFOS | Magneli phase Ti4O7 | Not specified | ~5-log removal | nih.gov |

Photolytic and Sonolytic Degradation Pathways

Photolytic and sonolytic methods are advanced oxidation processes (AOPs) that utilize light and sound energy, respectively, to degrade PFAS.

Photolytic degradation often involves the use of ultraviolet (UV) light, which can activate other chemicals to produce highly reactive radicals capable of breaking down PFAS. mdpi.com For instance, persulfate-based AOPs that generate sulfate radicals (SO4•−) have shown promise in oxidizing PFAS. mdpi.comnih.gov Studies have shown that UV activation of potassium persulfate (K2S2O8) is more effective for PFOS defluorination than ultrasound or ferrous ion activation. nih.gov

Sonolytic degradation , or sonolysis, uses high-frequency ultrasound to create and collapse cavitation bubbles in water. nih.gov This process generates localized high temperatures and pressures, leading to the thermal decomposition of PFAS molecules at the bubble-water interface. nih.govresearchgate.net The degradation rate in sonolysis is influenced by factors such as frequency, power density, pH, and temperature. researchgate.net Research indicates that sonolysis is particularly effective at room temperature and a basic pH. researchgate.net It has been shown to degrade various PFAS, with degradation rates of over 97% achieved in 8 hours for most tested compounds at a power density of 144 W/L. researchgate.net

A key advantage of sonolysis is its ability to mineralize PFAS, breaking them down into less harmful substances like carbon dioxide, hydrogen, and fluoride ions. nih.gov The process appears to degrade different PFAS in order of decreasing hydrophobicity. nih.gov

Advanced Reduction Processes (ARPs)

Advanced Reduction Processes (ARPs) represent a promising approach for the destruction of persistent PFAS in water. nih.gov Unlike oxidation processes, ARPs utilize highly reductive species, most notably the hydrated electron (e-aq), to break down PFAS molecules. nih.govresearchgate.net These processes have been shown to be effective in degrading various halogenated organic compounds. researchgate.net

ARPs are typically initiated by methods such as UV light activation of compounds like sulfite (B76179) or iodide. nih.gov The degradation pathways in ARPs are heavily dependent on the head group of the PFAS molecule. nih.gov The efficiency of degradation and defluorination is influenced by various factors, including pH, the concentration of the chemical solute used for hydrated electron production, dissolved oxygen levels, and the presence of other substances like humic acid and nitrate. nih.gov

Innovative Degradation and Defluorination Strategies

Chemical Defluorination Approaches

Chemical defluorination involves the use of chemical reagents to break the strong carbon-fluorine bonds in PFAS molecules. One notable method is the use of activated persulfate oxidation. nih.gov This process generates sulfate radicals (SO4•−), which are powerful oxidizing agents capable of defluorinating PFAS. nih.gov

Research has shown that the hydrothermal activation of potassium persulfate (K2S2O8) is particularly effective for the defluorination of PFOS. nih.gov In one study, the defluorination efficiency followed the order of hydrothermal > ultraviolet > ferrous ion > ultrasound activation. nih.gov The study also found that a low pH and an increased concentration of persulfate enhanced the defluorination of PFOS. nih.gov

Supercritical Water Oxidation

Supercritical water oxidation (SCWO) is a highly effective technology for the complete destruction of PFAS. serdp-estcp.mil This process operates at temperatures and pressures above the critical point of water (374 °C and 22.1 MPa), where water exhibits unique properties that facilitate the rapid oxidation of organic compounds. nih.gov In the presence of an oxidant like air, SCWO can break down PFAS into carbon dioxide, water, and hydrofluoric acid, which can then be neutralized. navy.mil

SCWO has been shown to destroy over 99% of total PFAS in solutions of dilute aqueous film-forming foam (AFFF). nih.gov It is effective against both long-chain and short-chain PFAS and is not inhibited by the presence of other organic compounds. navy.mil The technology can be applied to various waste streams, including groundwater, investigation-derived waste, and AFFF rinsate. navy.mil

Table 2: Efficacy of Supercritical Water Oxidation on PFAS Destruction

| Waste Stream | PFAS Reduction Efficiency | Reference |

|---|---|---|

| Dilute Aqueous Film-Forming Foam (AFFF) | >99% | nih.gov |

| AFFF-impacted wastes | ≥99% | 374water.com |

| Spent Ion Exchange and Granular Activated Carbon | ≥99.9% | 374water.com |

| Foam Fractionation Concentrate | >99% | 374water.com |

| Landfill Leachate | >99% | 374water.com |

Membrane Separation Technologies

Membrane separation technologies, particularly high-pressure processes like nanofiltration (NF) and reverse osmosis (RO), are effective for removing PFAS from water. nih.gov These technologies use semi-permeable membranes to separate contaminants from the water. google.com

NF and RO have demonstrated high rejection efficiencies, generally above 90%, for both short- and long-chain PFAS. nih.gov RO, in particular, has been shown to reduce PFAS concentrations to below method reporting limits. nih.gov The primary mechanisms for PFAS removal by NF and RO membranes are size exclusion, solution diffusion, and electrostatic interaction. researchgate.net

While effective, a key challenge with membrane technologies is the management of the concentrate stream (brine or retentate), which contains the rejected PFAS. researchgate.net Additionally, membrane fouling can occur, which can reduce the efficiency of the process over time. researchgate.net

Biological Treatment Approaches (Limited Efficacy for PFDS)

Biological treatment methods, which utilize microorganisms or their enzymes to break down contaminants, have shown limited success in the degradation of Sodium Perfluorodecanesulfonate. The primary reason for this low efficacy lies in the remarkable strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. This inherent stability makes PFDS and other per- and polyfluoroalkyl substances (PFAS) highly resistant to microbial attack.

Research into the microbial degradation of PFAS has largely focused on more prevalent compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). While some microbial consortia have demonstrated a limited ability to transform these related compounds, the degradation rates are generally slow, and complete mineralization is rarely achieved. For instance, studies on microbial consortia have shown a reduction in PFOS concentration, but specific data on the direct microbial degradation of PFDS remains scarce. The challenges in finding microorganisms capable of effectively breaking down the fully fluorinated alkyl chain of PFDS are substantial.

Enzymatic treatment, another biological approach, has also been explored with limited success for PFAS. While some enzymes have been shown to act on certain fluorinated compounds, their effectiveness against highly fluorinated substances like PFDS is minimal. The steric hindrance and the high electronegativity of the fluorine atoms in the PFDS molecule make it a difficult substrate for most enzymes.

Phytoremediation, the use of plants to remove pollutants from the environment, has been investigated for PFAS contamination. While some plants can absorb and accumulate PFAS from soil and water, there is little evidence to suggest that they can significantly degrade PFDS within their tissues. This approach primarily serves as a method of containment rather than destruction.

Table 1: Research Findings on the Limited Efficacy of Biological Treatment for Perfluorinated Compounds

| Treatment Approach | Target Compound(s) | Key Findings | Limitations for PFDS |

| Microbial Consortia | PFOS | Reduction of PFOS concentration by a microbial consortium dominated by Hyphomicrobium species was observed. redalyc.orgresearchgate.netresearchgate.net | Lack of specific studies on PFDS; slow degradation rates observed for PFOS. |

| Enzymatic Degradation | General PFAS | Enzymatic systems are being explored as a sustainable alternative, but their application is hindered by the stability of the C-F bond. bioline.org.br | High stability of PFDS makes it a poor substrate for most known enzymes. |

| Phytoremediation | General PFAS | Plants can accumulate PFAS from the environment. | Primarily a containment method; little to no degradation of PFDS within the plant. |

Note: Data for PFOS is often used as a proxy due to the limited availability of specific research on the biological treatment of PFDS. The findings for PFOS are indicative of the challenges expected for PFDS degradation.

Integrated Treatment Systems and Hybrid Methodologies

Given the limitations of standalone biological treatments for PFDS, researchers are increasingly focusing on integrated treatment systems and hybrid methodologies. These approaches combine different physical, chemical, and biological processes to achieve more effective and complete remediation.

Advanced Oxidation Processes (AOPs) are a cornerstone of many integrated systems. These technologies generate highly reactive species, such as hydroxyl radicals, that can break the strong C-F bonds. Sonochemical degradation, a type of AOP that uses high-frequency ultrasound, has shown promise in degrading PFOS and PFOA. The cavitation bubbles generated by ultrasound create localized high-temperature and high-pressure zones, leading to the pyrolysis of the PFAS molecules. While specific data for PFDS is limited, the degradation of PFOS suggests that sonolysis could be a viable technology for breaking down the PFDS molecule. ucl.ac.uknih.govmdpi.com

Photocatalysis, another AOP, utilizes a semiconductor catalyst and light to generate reactive oxygen species. Studies have demonstrated the degradation of PFOA and other PFAS using photocatalytic systems, often in combination with other oxidants. mdpi.com The efficiency of these systems is dependent on factors such as the type of catalyst, pH, and the presence of other substances in the water.

Table 2: Performance of Integrated Treatment Systems for the Degradation of Perfluorinated Compounds

| Integrated System / Hybrid Methodology | Target Compound(s) | Treatment Conditions | Removal/Degradation Efficiency | Reference |

| Sonochemical Degradation | PFOS | Frequency: 500 kHz; Power Density: 400 W/L; Initial Concentration: 5 mg/L | ~100% removal and 99% mineralization after 180 minutes | mdpi.com |

| Sonochemical Degradation | PFOS & PFOA | - | Pseudo first-order rate constant reduced by 61% for PFOS and 56% for PFOA in landfill groundwater compared to pure water. | ucl.ac.uk |

| Photocatalysis (TiO₂) | PFOA | UV light | 85% defluorination at pH 4 after 24 hours. | nih.gov |

| UV/Persulfate Oxidation | PFOA | UV irradiation with persulfate | ~67% removal from disinfected wastewater treatment plant effluent. | researchgate.net |

| Ozonation/Sonolysis | PFOS & PFOA | Combined ozonation and sonolysis | Substantially recovered the rate loss of degradation in landfill groundwater. | ucl.ac.uk |

Molecular Mechanisms and Environmental Interactions of Sodium Perfluorodecanesulfonate

Molecular Binding and Receptor Interactions in Non-Human Systems

The biological activity of Sodium Perfluorodecanesulfonate in non-human organisms is largely dictated by its ability to bind to various proteins and interact with nuclear receptors. These interactions can influence its bioaccumulation, tissue distribution, and potential for eliciting toxicological effects.

The binding of PFAS to proteins such as serum albumin and fatty acid binding proteins (FABPs) is a key factor in their systemic transport and distribution. nist.gov Generally, the affinity of PFAS for these proteins is driven by both hydrophobic interactions with the perfluorinated tail and electrostatic interactions with the polar headgroup. nist.gov Studies on a range of PFAS have demonstrated that binding affinity tends to increase with the length of the perfluoroalkyl chain. nih.gov For instance, research on perfluorinated carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has shown that longer-chain compounds exhibit stronger binding to proteins like bovine serum albumin. nih.gov While specific dissociation constants for PFDS with many non-human receptors are not extensively documented, its long carbon chain suggests a high potential for protein binding.

In addition to transport proteins, PFDS can interact with nuclear receptors, which are critical regulators of numerous physiological processes. nih.gov In silico studies have investigated the binding potential of a wide array of PFAS to peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs). nih.govnih.gov These studies indicate that the probability of a PFAS compound binding to these receptors is dependent on its chain length, the number of fluorine atoms, and its molecular structure. nih.gov For PPARs, activation generally increases with the length of the fluorinated carbon chain. nih.gov Similarly, longer-chain PFAS show a moderately high probability of binding to thyroid hormone receptors. nih.gov Given its ten-carbon chain, PFDS is expected to have a significant interaction potential with these receptors in non-human systems. The bioaccumulation potential of PFDS in aquatic organisms further supports its strong interaction with biological molecules. nih.govacs.org

Table 1: Comparative Bioaccumulation and Receptor Interaction Potential of PFDS in Non-Human Systems

| Compound | Chain Length | Bioaccumulation Factor (log BAF) in Fish | Receptor Interaction Potential |

|---|---|---|---|

| Perfluorobutanesulfonate (PFBS) | C4 | Low | Low |

| Perfluorohexanesulfonate (PFHxS) | C6 | Moderate | Moderate |

| Perfluorooctanesulfonate (B1231939) (PFOS) | C8 | High | High |

| Sodium perfluorodecanesulfonate (PFDS) | C10 | 2.7 - 4.3 nih.govacs.org | High nih.govnih.gov |

Data for log BAF is sourced from studies on freshwater recreational fish. Receptor interaction potential is inferred from in silico studies on PPAR and thyroid hormone receptors, which indicate a higher binding probability for longer-chain PFAS.

Interfacial Phenomena and Surface Chemistry

The surface-active nature of Sodium perfluorodecanesulfonate is a defining characteristic that influences its behavior at interfaces, such as the air-water interface. This property is crucial for understanding its environmental transport and partitioning.

PFAS compounds, including PFDS, are known to accumulate at air-water interfaces, which can significantly impact their transport in unsaturated porous media like soil. nih.govresearchgate.net The presence of an air-water interface can be a major contributor to the retention of PFAS in the vadose zone. nih.gov The tendency for adsorption at this interface is influenced by both the properties of the PFAS molecule and the characteristics of the surrounding medium.

Table 2: Influence of Chain Length on the Surface-Active Properties of Perfluoroalkane Sulfonates (PFSAs)

| Compound | Chain Length | Adsorption at Air-Water Interface | Expected Critical Micelle Concentration (CMC) |

|---|---|---|---|

| Perfluorobutanesulfonate (PFBS) | C4 | Lower | Higher |

| Perfluorohexanesulfonate (PFHxS) | C6 | Moderate | Moderate |

| Perfluorooctanesulfonate (PFOS) | C8 | Higher | Lower |

| Sodium perfluorodecanesulfonate (PFDS) | C10 | Very High researchgate.net | Very Low researchgate.netresearchgate.net |

This table illustrates the general trends observed for PFSAs. The adsorption at the air-water interface and the CMC are inversely related to the length of the perfluoroalkyl chain.

Environmental Transformation Pathways of Precursors to PFDS

A significant source of PFAAs in the environment is the degradation of precursor compounds, which can be transported over long distances before transforming into more persistent substances. nih.gov These precursors include a wide range of polyfluorinated chemicals used in industrial and commercial applications.

One major class of precursors is the fluorotelomer alcohols (FTOHs). nih.gov Atmospheric oxidation of FTOHs, initiated by reactions with hydroxyl radicals, can lead to the formation of a homologous series of perfluorocarboxylic acids (PFCAs). nih.govnih.govresearchgate.net While the primary focus of many studies has been on the formation of PFCAs, similar atmospheric degradation pathways can contribute to the formation of PFSAs. The atmospheric lifetime of FTOHs is estimated to be around 20 days, allowing for long-range transport before degradation. researchgate.netcapes.gov.br

Another important group of precursors are the fluorotelomer sulfonates (FTSs) and perfluoroalkane sulfonamides. The biotransformation of 6:2 FTS, for example, has been shown to produce a range of PFCAs. epa.govepa.govacs.org Similarly, the biodegradation of N-ethyl perfluorooctane (B1214571) sulfonamido ethanol (B145695) (EtFOSE) can lead to the formation of PFOS, and analogous pathways are expected for precursors that could lead to PFDS. researchgate.net Photocatalytical transformation on mineral surfaces and in soils is another potential pathway for the degradation of precursors. nih.gov

Table 3: Major Environmental Precursors and Their Transformation Pathways to Perfluoroalkyl Sulfonic Acids (PFSAs)

| Precursor Class | Example Precursor | Transformation Pathway | Resulting Products |

|---|---|---|---|

| Fluorotelomer Alcohols (FTOHs) | 10:2 FTOH | Atmospheric Oxidation | Perfluorodecanoic acid (PFDA) and potentially PFDS |

| Fluorotelomer Sulfonates (FTSs) | 10:2 FTS | Biotic and Abiotic Degradation | PFDS and other shorter-chain PFSAs and PFCAs |

| Perfluoroalkane Sulfonamides | N-ethyl perfluorodecane (B1679600) sulfonamido ethanol | Biotransformation | PFDS |

Structure-Activity Relationships in Environmental Behavior and Biological Effects